molecular formula C11H13Cl2NO2 B14914251 3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide

3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide

Cat. No.: B14914251
M. Wt: 262.13 g/mol
InChI Key: QWRVYQHOWJGDRN-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(4-hydroxybutan-2-yl)benzamide (CAS 1424397-79-4) is a high-purity benzamide derivative of interest in medicinal chemistry and pharmaceutical research. With a molecular weight of 262.13 g/mol and a purity of 98% , this compound is supplied as a reliable building block for complex chemical synthesis. The structure features both benzamide and hydroxybutyl components, making it a valuable intermediate for constructing more complex molecules. Benzamide derivatives are a significant class of compounds in drug discovery, known for their diverse biological activities. For instance, certain substituted benzamides have been investigated as potent inhibitors of the P2X7 receptor, a key target in inflammatory and autoimmune diseases such as rheumatoid arthritis and osteoarthritis . Furthermore, the benzamide scaffold is a common feature in peptide synthesis and other solid-phase synthesis methodologies, which are critical for developing new therapeutic agents . Researchers will find this compound characterized by its canonical SMILES string CC(CCO)NC(=O)C1=CC=C(Cl)C(Cl)=C1 . Proper handling procedures are required. This product carries the GHS07 warning symbol and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide

InChI

InChI=1S/C11H13Cl2NO2/c1-7(4-5-15)14-11(16)8-2-3-9(12)10(13)6-8/h2-3,6-7,15H,4-5H2,1H3,(H,14,16)

InChI Key

QWRVYQHOWJGDRN-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-hydroxybutan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to

Biological Activity

3,4-Dichloro-N-(4-hydroxybutan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, neuroprotective effects, and pharmacokinetic profiles based on recent studies.

Chemical Structure and Synthesis

The compound features a dichloro-substituted benzamide structure, which is crucial for its biological activity. The synthesis typically involves the reaction of 3,4-dichlorobenzoic acid with 4-hydroxybutan-2-amine, followed by purification processes to obtain the final product.

Antibacterial Activity

Recent studies have highlighted the potent antibacterial properties of 3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide.

The compound exhibits bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that it operates effectively at low concentrations. For instance:

  • S. aureus : MBC/MIC ratio of 2
  • B. subtilis : MBC/MIC ratio of 4

These ratios suggest that the compound acts primarily as a bactericidal agent rather than merely bacteriostatic .

Kinetics and Resistance

The kinetics of bacterial killing were assessed using time-killing curves, revealing that the compound can significantly reduce bacterial counts within hours. Additionally, studies on resistance development showed minimal potential for resistance in tested bacterial strains .

Neuroprotective Properties

In addition to its antibacterial effects, this compound has demonstrated neuroprotective capabilities. It acts as a selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme involved in the metabolism of neurotransmitters.

In vitro Studies

Experimental data indicate that 3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide exhibits:

  • An IC50 value of approximately 42 nM against hMAO-B.
  • A selectivity index greater than 2375 when compared to hMAO-A, suggesting a high degree of selectivity for hMAO-B over hMAO-A .

Moreover, it has shown protective effects against oxidative stress-induced neuronal damage in cell cultures, implying potential applications in neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any drug candidate.

Stability and Clearance

Pharmacokinetic studies reveal that:

  • The compound has a half-life of approximately 0.28 hours when administered intravenously at a dose of 1 mg/kg.
  • It shows a high clearance rate (5682.8 mL/h/kg), indicating rapid metabolism and excretion.

Interestingly, it demonstrates better stability in human liver microsomes compared to mouse and rat models, with a half-life exceeding 111 minutes .

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activity of this compound:

Study FocusFindings
Antibacterial EfficacyDemonstrated significant bactericidal activity against Gram-positive bacteria .
NeuroprotectionEffective in reducing neuronal cell damage in oxidative stress models .
Pharmacokinetic AnalysisHigh clearance but favorable stability in human liver microsomes .

Comparison with Similar Compounds

3,4-Dichloro-N-(2-hydroxyethyl)benzamide

  • Structure : Features a 2-hydroxyethyl group instead of 4-hydroxybutan-2-yl.
  • Properties : Molecular weight = 234.076 g/mol; higher polarity due to shorter hydroxyalkyl chain.

AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide)

  • Structure: Cyclohexylmethyl group with dimethylamino substitution.
  • Properties : Higher lipophilicity (logP ~3.5 estimated) and molecular weight (349.3 g/mol).

U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide)

  • Structure: N-methylated cyclohexyl group with dimethylamino substitution.
  • Properties : Enhanced metabolic stability but associated with severe toxicity and addiction risks .

3,4-Dichloro-N-(3-chlorophenyl)benzamide

  • Structure : Additional chlorine atom on the anilide phenyl ring.
  • Properties : Molecular weight = 310.6 g/mol; increased halogenation may enhance receptor binding but reduce solubility .

Pharmacological and Toxicological Profiles

Compound Biological Activity Toxicity/Risks References
3,4-Dichloro-N-(4-hydroxybutan-2-yl)benzamide Neurokinin A inhibition (potential antineuropathic) Low reported toxicity in preclinical studies
AH-7921 μ-opioid receptor agonist High abuse potential, respiratory depression
U-47700 Synthetic opioid agonist Fatal overdoses, cardiotoxicity
3,4-Dichloro-N-(2-hydroxyethyl)benzamide Not pharmacologically characterized No significant toxicity data

Molecular Weight and Solubility

  • 3,4-Dichloro-N-(4-hydroxybutan-2-yl)benzamide : Molecular weight ~296.7 g/mol (estimated). The 4-hydroxybutan-2-yl group enhances water solubility compared to AH-7921 and U-47700.
  • 2,4-Dichloro-N-(4-methoxyphenyl)benzamide : Molecular weight = 296.15 g/mol; methoxy group improves solubility but reduces metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-dichloro-N-(4-hydroxybutan-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves condensation reactions between substituted benzoyl chlorides and hydroxyalkylamines. For example, analogous compounds are synthesized via refluxing substituted benzaldehydes with amine derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid) . Optimization may include adjusting stoichiometry, solvent polarity, and reaction time. Characterization via NMR and HPLC ensures purity.

Q. How can the crystal structure of this compound be determined to resolve ambiguities in molecular conformation?

  • Methodology : X-ray crystallography using programs like SHELXL or SHELXS is standard for resolving molecular conformations. SHELX-based refinement is robust for small molecules, even with high-resolution data . Pairing crystallographic data with computational modeling (e.g., DFT) can validate bond angles and torsional strain.

Q. What analytical techniques are critical for confirming the identity and purity of this benzamide derivative?

  • Methodology : Use a combination of:

  • LC-MS for molecular weight confirmation.
  • 1H/13C NMR to verify substitution patterns and hydroxyl group presence.
  • FT-IR to confirm amide C=O stretching (~1650 cm⁻¹) and hydroxyl (-OH) bands.
  • Elemental analysis to validate stoichiometry.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally related benzamide derivatives?

  • Methodology :

  • Perform dose-response assays under standardized conditions (e.g., cell lines, incubation time).
  • Compare pharmacokinetic profiles (e.g., plasma stability, membrane permeability) to account for bioavailability differences.
  • Analyze structural analogs (e.g., AH-7921 or U-47700) to identify pharmacophore requirements .
  • Use molecular docking to predict target binding (e.g., opioid receptors or bacterial enzymes) and validate with in vitro assays .

Q. What experimental strategies can elucidate the metabolic pathways of this compound in preclinical models?

  • Methodology :

  • Administer radiolabeled (e.g., ¹⁴C) compound to track metabolites via HPLC-radiodetection .
  • Use hepatic microsomal assays to identify Phase I metabolites (oxidation, hydrolysis) and UGT/SULT enzymes for Phase II conjugation .
  • Cross-reference with databases like PubChem to predict metabolic soft spots (e.g., hydroxyl group oxidation) .

Q. How can researchers address regulatory challenges when handling this compound due to its structural similarity to controlled substances?

  • Methodology :

  • Conduct legal due diligence : Cross-check analogs like AH-7921 (Schedule I in multiple jurisdictions) to assess compliance .
  • Implement strict inventory controls and documentation per guidelines (e.g., DEA or WHO frameworks).
  • Preemptively submit compound data to regulatory bodies for classification clarity.

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